N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-methoxyphenoxy)acetamide: is a synthetic organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of a dibenzofuran core substituted with methoxy groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Acetamide Formation: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Hydroxylated derivatives: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the development of new materials and chemical products.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biological processes.
Interfering with cellular pathways: Affecting signal transduction and gene expression.
Comparison with Similar Compounds
- N-(2-hydroxybenzofuran-3-yl)-2-(3-methoxyphenoxy)acetamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness:
- The presence of methoxy groups at specific positions on the dibenzofuran core distinguishes N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-methoxyphenoxy)acetamide from similar compounds.
- The combination of the dibenzofuran core with the acetamide moiety provides unique chemical and biological properties.
Properties
Molecular Formula |
C22H19NO5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H19NO5/c1-25-14-6-5-7-15(10-14)27-13-22(24)23-18-12-20-17(11-21(18)26-2)16-8-3-4-9-19(16)28-20/h3-12H,13H2,1-2H3,(H,23,24) |
InChI Key |
AHKURLXXKDUCGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
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